![molecular formula C31H42O10 B561388 [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate CAS No. 100288-17-3](/img/structure/B561388.png)
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[122101,506,8]heptadecan-4-yl] benzoate is a toxic diterpene compound isolated from the plant Euphorbia helioscopia L[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate, along with its analogs Euphohelins A, C, D, and E, has been identified and characterized based on its spectral data and chemical evidence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate typically involves the isolation of the compound from Euphorbia helioscopia L. The process includes extraction, purification, and structural elucidation using various chromatographic and spectroscopic techniques .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The compound is primarily obtained through laboratory-scale extraction from the plant source. Further research and development are required to establish efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding diterpene chemistry and developing new synthetic methodologies.
Biology: The compound’s biological activity, including its toxicity, is of interest to researchers studying plant defense mechanisms and natural product biosynthesis.
Medicine: this compound’s potential therapeutic properties are being explored, particularly its cytotoxic effects on cancer cells. It may serve as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate involves its interaction with cellular targets, leading to toxic effects. The compound is known to disrupt cellular membranes and interfere with essential biochemical pathways. Its molecular targets include enzymes and proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
- Euphohelin A
- Euphohelin C
- Euphohelin D
- Euphohelin E
Comparison: [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate shares structural similarities with its analogs Euphohelins A, C, D, and E. each compound has unique stereochemical configurations and biological activities. This compound is distinguished by its specific stereostructure and the particular set of biological effects it induces .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical structure, reactivity, and biological activity make it a valuable subject of study for chemists, biologists, and medical researchers. Further research is needed to fully explore its applications and develop efficient production methods.
Properties
CAS No. |
100288-17-3 |
|---|---|
Molecular Formula |
C31H42O10 |
Molecular Weight |
574.667 |
InChI |
InChI=1S/C31H42O10/c1-15-14-31-22(23(15)39-28(36)19-11-9-8-10-12-19)27-30(7,41-27)21(38-18(4)33)13-20(37-17(3)32)29(5,6)26(35)24(40-31)16(2)25(31)34/h8-12,15-16,20-27,34-35H,13-14H2,1-7H3/t15-,16+,20+,21+,22+,23-,24+,25-,26-,27+,30+,31+/m0/s1 |
InChI Key |
AJWCYHXAGRQFMF-ZVEGZMIISA-N |
SMILES |
CC1CC23C(C1OC(=O)C4=CC=CC=C4)C5C(O5)(C(CC(C(C(C(O2)C(C3O)C)O)(C)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


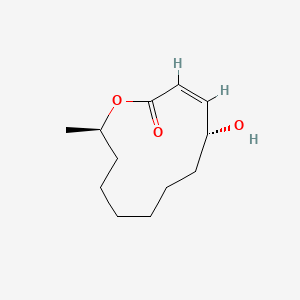
![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)
![2-methoxy-3,5-dimethyl-6-[1,3,5-trimethyl-6-[(Z)-4-methyl-5-oxohept-2-en-2-yl]cyclohexa-2,4-dien-1-yl]pyran-4-one](/img/structure/B561309.png)
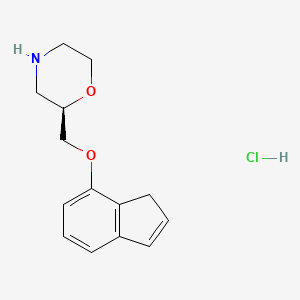

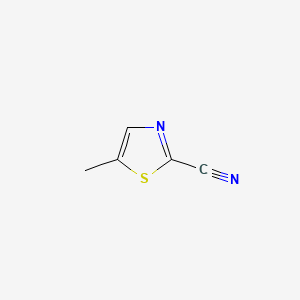
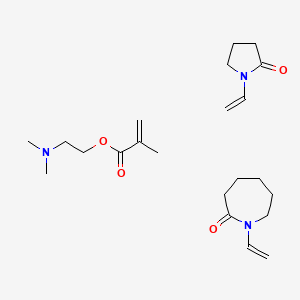
![2-(4-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B561319.png)
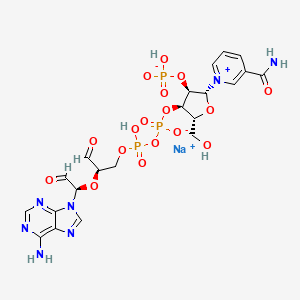
![7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B561326.png)
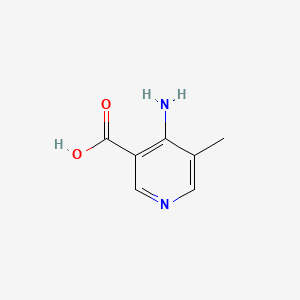
![4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione](/img/structure/B561328.png)
